molecular formula C12H16N4O B1532042 2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 2097976-31-1

2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

Cat. No. B1532042
M. Wt: 232.28 g/mol
InChI Key: UOSHKWZECPUMFM-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one (2AETPI) is an important small molecule that has been studied extensively in the fields of biochemistry and physiology. It is a derivative of pyrazinamide, a compound that has been used in the treatment of tuberculosis for many years. 2AETPI has been used to study a variety of biochemical and physiological processes, including cellular respiration, protein synthesis, and signal transduction. In recent years, it has also been explored as a potential therapeutic agent for a variety of medical conditions.

Scientific Research Applications

Pharmacological Importance of Indazole Derivatives

Indazoles, including compounds like 2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one, serve as critical scaffolds in pharmacology due to their wide range of biological activities. The pharmacological interest in indazole derivatives has led to the development of novel therapeutic agents. Research has found that these derivatives possess promising anticancer and anti-inflammatory activities. Additionally, they have applications in treating disorders involving protein kinases and neurodegeneration, highlighting their therapeutic value across a broad spectrum of diseases (Denya, Malan, & Joubert, 2018).

Benzazoles in Medicinal Chemistry

The structural versatility of benzazoles, including modifications like 2-guanidinobenzazoles, showcases their significance in medicinal chemistry. These compounds display a diverse range of biological activities, with some being utilized in clinical applications. Synthetic chemists are continually developing new procedures to access benzazole derivatives with potential therapeutic agents, emphasizing their role in creating pharmacophores with cytotoxic properties and the ability to inhibit cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).

Triazole Derivatives and Their Applications

Triazole derivatives represent another class of heterocyclic compounds with significant pharmacological interest. Their broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, positions them as valuable entities in drug development. The versatility in structural variations allows for the exploration of new therapeutic potentials, highlighting the ongoing need for efficient synthetic methods that consider green chemistry and address new challenges in drug resistance and neglected diseases (Ferreira et al., 2013).

properties

IUPAC Name

2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-5-6-15-7-8-16-11(12(15)17)9-3-1-2-4-10(9)14-16/h7-8H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSHKWZECPUMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 2
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 3
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 4
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 5
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

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